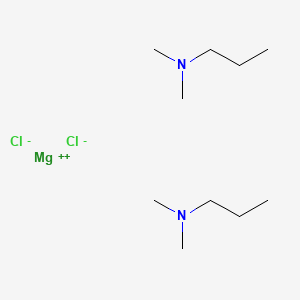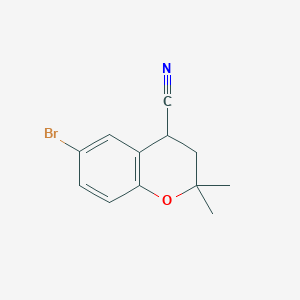
6-Bromo-2,2-dimethylchroman-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-dimethylchroman-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO. It is a derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom and a nitrile group in its structure makes it a compound of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylchroman-4-carbonitrile typically involves the bromination of 2,2-dimethylchroman-4-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,2-dimethylchroman-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The chroman ring can undergo oxidation to form chromone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted chroman derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of chromone derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2,2-dimethylchroman-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but lacking the bromine atom and nitrile group.
2,2-Dimethylchroman-4-one: Similar to 6-Bromo-2,2-dimethylchroman-4-carbonitrile but without the bromine and nitrile substituents.
6-Bromo-2,2-dimethylchroman-4-one: Similar structure but lacks the nitrile group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12BrNO |
|---|---|
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethyl-3,4-dihydrochromene-4-carbonitrile |
InChI |
InChI=1S/C12H12BrNO/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,8H,6H2,1-2H3 |
Clave InChI |
GQFUQHPJCJHGJE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(O1)C=CC(=C2)Br)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


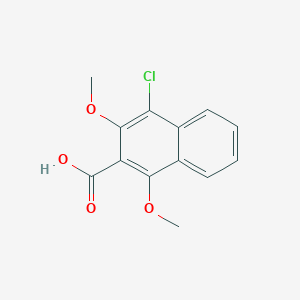
![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)

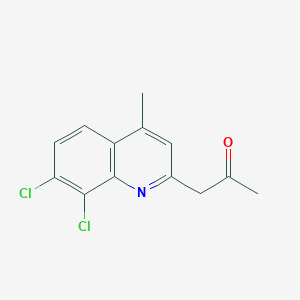
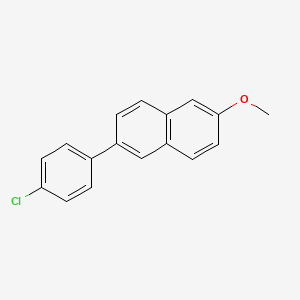
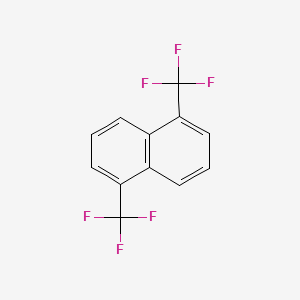
![4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one](/img/structure/B11850814.png)

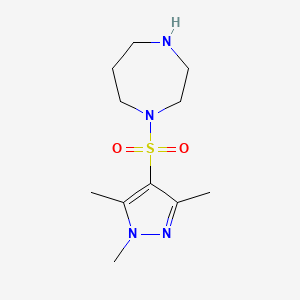
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)


